XACIRPTZHLKPIE-PIXOLUOSSA-N
Description
InChIKeys are unique identifiers for chemical substances, typically derived from molecular structure, but none of the referenced materials explicitly describe this compound. , a chemical index from the United States Pharmacopeia (USP–NF), lists numerous pharmaceuticals, reagents, and analytical methods, but XACIRPTZHLKPIE-PIXOLUOSSA-N is absent from its entries . This gap highlights the need for domain-specific chemical databases or peer-reviewed literature to accurately identify and analyze this compound.
Properties
Molecular Formula |
C26H26N2O8 |
|---|---|
Molecular Weight |
494.5 |
InChI |
InChI=1S/C26H26N2O8/c1-31-19-9-15(10-20(32-2)23(19)33-3)27-24(29)21-17-6-7-26(36-17)12-28(25(30)22(21)26)11-14-4-5-16-18(8-14)35-13-34-16/h4-10,17,21-22H,11-13H2,1-3H3,(H,27,29)/t17-,21?,22?,26-/m1/s1 |
InChI Key |
XACIRPTZHLKPIE-PIXOLUOSSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct information on XACIRPTZHLKPIE-PIXOLUOSSA-N, a comparative analysis cannot be performed using the provided evidence. The majority of the referenced materials focus on natural language processing (NLP) architectures (e.g., BERT, RoBERTa, T5, and GPT-2) , which are unrelated to chemical compounds. For example:
- Transformer models (e.g., BERT) emphasize bidirectional context learning for language tasks , while T5 unifies NLP tasks into a text-to-text framework .
- GPT-2 demonstrates zero-shot task transfer capabilities without supervised fine-tuning .
Critical Analysis of Evidence Limitations
The absence of chemical data for This compound in the provided sources underscores a critical issue: domain-specific evidence is essential for rigorous scientific comparison . For example:
- The USP–NF index () catalogs compounds like Andrographis (5876) and Anethole (6527) but omits the target compound .
Recommendations for Future Research
To address this gap, the following steps are advised:
Consult chemical databases (e.g., PubChem, ChemSpider) to resolve the identity of This compound .
Retrieve peer-reviewed studies on the compound’s structure, pharmacokinetics, and pharmacological activity.
Compare with structurally similar agents (e.g., analogs, isomers) using computational chemistry tools or experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
